![molecular formula C16H13FN4O B6450015 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548998-97-4](/img/structure/B6450015.png)
2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest in the fields of organic synthesis and pharmaceutical chemistry. This compound features an imidazo[1,2-b]pyridazine core, which is known for its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which is a heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, this compound can potentially reduce inflammation and tissue damage .
Biochemical Pathways
The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, this compound can disrupt this axis, potentially leading to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Result of Action
The inhibition of IL-17A by this compound can lead to a reduction in inflammation and tissue damage, which are characteristic of diseases such as psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . This can result in improved skin and joint symptoms in patients with these conditions .
Action Environment
It is noted that anti-drug antibodies against anti-il-17a antibodies may arise in some patients and may reduce the efficacy of antibodies directed to il-17a over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the cyclopropyl and fluorophenyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridazine precursors, cyclization reactions can be employed to form the imidazo[1,2-b]pyridazine core.
Functional Group Transformations: Introduction of the cyclopropyl and fluorophenyl groups can be achieved through various functional group transformations, such as halogenation and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Kinase Inhibition
Imidazo[1,2-b]pyridazines have been extensively studied for their ability to inhibit various kinases, making them promising candidates in cancer therapy. For instance, compounds derived from this scaffold have shown potent inhibition against kinases such as Mps1 and PfCDPK1, with IC50 values as low as 0.011 μM in some cases .
- Case Study: A series of imidazo[1,2-b]pyridazine derivatives demonstrated significant anticancer activity against multiple cancer cell lines while exhibiting low toxicity towards normal cells. The structure-activity relationship (SAR) studies indicated that specific substitutions at the C6 position could enhance kinase selectivity and potency.
Antimalarial Activity
Recent studies have indicated that imidazo[1,2-b]pyridazine derivatives can serve as effective antimalarial agents. For example, one derivative exhibited an IC50 value of 0.013 μM against Plasmodium falciparum and showed promising results in vivo against malaria-infected mice .
- Clinical Implications: The development of these compounds as antimalarials is particularly relevant given the rising resistance to current treatments. Optimization of these compounds has resulted in enhanced solubility and metabolic stability, crucial for therapeutic efficacy.
Neuroprotective Effects
There is emerging evidence that imidazo[1,2-b]pyridazine derivatives may possess neuroprotective properties. Some studies have reported inhibition of acetylcholinesterase activity with IC50 values ranging from 40–50 nM, suggesting potential applications in treating neurodegenerative diseases .
Conclusion and Future Directions
The applications of 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide are broadening within pharmaceutical research. Its potential as a kinase inhibitor opens avenues for developing targeted therapies for cancer and malaria. Furthermore, ongoing research into its neuroprotective effects could lead to novel treatments for neurodegenerative diseases.
Future studies should focus on optimizing the pharmacokinetic profiles of these compounds and exploring their mechanisms of action in greater detail to fully understand their therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the positioning of nitrogen atoms and substituents.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related to imidazo[1,2-b]pyridazines.
Uniqueness
2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and fluorophenyl groups can enhance its stability, binding affinity, and overall pharmacological profile compared to similar compounds.
Biological Activity
2-Cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent targeting specific pathways in inflammatory and cancer processes. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15FN4O
- Molecular Weight : 310.33 g/mol
- CAS Number : 2549034-75-3
The compound features an imidazo[1,2-b]pyridazine core with cyclopropyl and fluorophenyl substituents that enhance its pharmacological properties.
The primary mechanism of action for this compound involves its interaction with Tyrosine Kinase 2 (TYK2) . The compound binds to the pseudokinase domain (JH2) of TYK2, inhibiting cytokine-mediated receptor activation of the catalytic domain (JH1). This inhibition affects signaling pathways related to pro-inflammatory cytokines such as IL-12 and IL-23, leading to reduced inflammation and potential therapeutic effects in autoimmune conditions .
Anti-inflammatory Effects
In preclinical studies, the compound demonstrated significant anti-inflammatory activity by inhibiting interferon-gamma (IFNγ) production in rat models. It was fully efficacious in a rat adjuvant arthritis model, suggesting its potential utility in treating inflammatory diseases .
Antitumor Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit notable antitumor properties. For instance, compounds with similar structures have shown effective inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . The specific activity of this compound against tumor cells remains to be fully characterized but is anticipated based on structural analogs.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests improved metabolic stability compared to related compounds. Studies involving absorption, distribution, metabolism, and elimination (ADME) parameters are crucial for understanding its efficacy and safety profile .
Case Studies and Research Findings
- Inflammatory Models : In vivo studies demonstrated that treatment with the compound significantly reduced markers of inflammation in models of rheumatoid arthritis.
- Cancer Cell Lines : In vitro assays indicated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer models. The combination therapy with existing chemotherapeutics showed synergistic effects .
- Structure-Activity Relationship (SAR) : Ongoing research into SAR has revealed that modifications to the imidazo[1,2-b]pyridazine core can enhance biological activity, indicating a promising avenue for drug development .
Properties
IUPAC Name |
2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-11-3-1-2-4-12(11)19-16(22)13-7-8-15-18-14(10-5-6-10)9-21(15)20-13/h1-4,7-10H,5-6H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQRQIRKSGQPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.